An In-depth Technical Guide to 4-Cyano-4'-methylbiphenyl (CAS: 50670-50-3)
An In-depth Technical Guide to 4-Cyano-4'-methylbiphenyl (CAS: 50670-50-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyano-4'-methylbiphenyl, also known by other names such as 4'-methylbiphenyl-4-carbonitrile, is a bi-functional organic compound with the CAS number 50670-50-3. This white to light yellow crystalline solid is characterized by a biphenyl (B1667301) scaffold substituted with a cyano group and a methyl group at the para positions of the two phenyl rings.[1] Its unique molecular architecture makes it a pivotal intermediate in various fields, most notably in the synthesis of pharmaceuticals and in the development of advanced materials.[2][3] This guide provides a comprehensive overview of the core properties, synthesis, and analysis of 4-Cyano-4'-methylbiphenyl, tailored for a technical audience.
Physicochemical and Spectroscopic Properties
The physical and chemical properties of 4-Cyano-4'-methylbiphenyl are summarized in the tables below. These properties are fundamental to its application in organic synthesis and material science.
Physical and Chemical Properties
| Property | Value | Reference |
| CAS Number | 50670-50-3 | [4] |
| Molecular Formula | C₁₄H₁₁N | [1][5][4] |
| Molecular Weight | 193.24 g/mol | [5][4][6] |
| Appearance | White to light yellow crystalline powder | [1] |
| Melting Point | 108.0 to 112.0 °C | [5] |
| Boiling Point | 343.5 ± 21.0 °C (Predicted) | [5] |
| Density | 1.09 ± 0.1 g/cm³ (Predicted) | [5][4] |
| InChI Key | QIBWMVSMTSYUSK-UHFFFAOYSA-N | [7] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of 4-Cyano-4'-methylbiphenyl.
| Spectroscopic Technique | Characteristic Features | Reference |
| ¹H NMR | Aromatic protons: ~7.2-7.8 ppm (multiplet), Methyl protons: ~2.4 ppm (singlet) | [1] |
| IR Spectroscopy | C≡N stretch: ~2220 cm⁻¹, Aromatic C-H stretch: 3000-3100 cm⁻¹, Aromatic C=C stretch: 1400-1600 cm⁻¹, Methyl C-H bend: ~1375 cm⁻¹ | [1] |
| Mass Spectrometry | Molecular ion (M⁺): m/z 193. Common fragments: m/z 178 (M-15, loss of CH₃), m/z 166 (M-27, loss of HCN) | [1] |
| UV-Visible Spectroscopy | Absorption maxima in the aromatic region, influenced by the extended biphenyl conjugation and the electron-withdrawing cyano group. | [1] |
Synthesis of 4-Cyano-4'-methylbiphenyl
Several synthetic routes are employed for the preparation of 4-Cyano-4'-methylbiphenyl, with cross-coupling reactions being the most prominent. These methods offer high yields and selectivity.
Suzuki Coupling
The Suzuki coupling reaction is a versatile method for the formation of C-C bonds. In the synthesis of 4-Cyano-4'-methylbiphenyl, it typically involves the reaction of an aryl halide with an arylboronic acid, catalyzed by a palladium complex.
Experimental Protocol: Suzuki Coupling
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Reaction Setup: To an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add 4-bromotoluene (B49008) (1.0 equiv), phenylboronic acid (1.2 equiv), a palladium catalyst such as Palladium(II) Acetate (B1210297) (0.01-1 mol%), a phosphine (B1218219) ligand (e.g., Triphenylphosphine, 0.02-2 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (B28343) and water.
-
Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield pure 4-Cyano-4'-methylbiphenyl.
Grignard Reaction
The Grignard reaction provides another effective route, utilizing an organomagnesium compound.
Experimental Protocol: Grignard Reaction
-
Grignard Reagent Preparation: In a dry, nitrogen-purged reactor, initiate the formation of p-tolylmagnesium halide by adding a solution of p-halotoluene in an anhydrous ether solvent (e.g., THF) dropwise to magnesium turnings.
-
Coupling Reaction: In a separate reactor under an inert atmosphere, charge a catalyst, such as a Ni(II) or Pd(II) complex, and o-chlorobenzonitrile in an anhydrous solvent.
-
Addition: Slowly add the prepared Grignard reagent to the catalyst-substrate mixture, controlling the temperature.
-
Quenching and Work-up: After the reaction is complete, quench the reaction by the slow addition of an acidic aqueous solution (e.g., 1N HCl).
-
Extraction and Purification: Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate. The crude product is then purified, typically by recrystallization or column chromatography.
Role in Pharmaceutical Synthesis: The Sartan Connection
A significant application of 4-Cyano-4'-methylbiphenyl is its role as a key intermediate in the synthesis of Angiotensin II receptor blockers (ARBs), commonly known as "sartans," which are used to treat hypertension.[8] For instance, it is a precursor in the synthesis of Valsartan.[2] The synthesis involves the bromination of the methyl group of 4-Cyano-4'-methylbiphenyl, followed by coupling with an appropriate amino acid derivative and subsequent formation of the characteristic tetrazole ring from the cyano group.
Analytical Characterization
A logical workflow for the analytical characterization of synthesized 4-Cyano-4'-methylbiphenyl ensures its identity and purity.
Experimental Protocols: Analytical Techniques
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¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Analysis: Acquire the ¹H NMR spectrum using a standard NMR spectrometer. The chemical shifts, integration of signals, and coupling patterns are analyzed to confirm the structure.
-
-
FT-IR Spectroscopy:
-
Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with anhydrous KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Analysis: Obtain the IR spectrum by placing the KBr pellet in the sample holder of an FT-IR spectrometer and scanning the appropriate wavenumber range (typically 4000-400 cm⁻¹).
-
-
GC-MS Analysis:
-
Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Analysis: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar column). The gas chromatogram will indicate the purity, while the mass spectrum of the eluted peak will confirm the molecular weight and fragmentation pattern.
-
Safety Information
4-Cyano-4'-methylbiphenyl is a chemical that should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.[9]
-
Precautionary Statements: Wear protective gloves, protective clothing, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.[10]
For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.
Conclusion
4-Cyano-4'-methylbiphenyl is a compound of significant interest due to its versatile applications in organic synthesis, particularly as a key building block for important pharmaceuticals. A thorough understanding of its properties, synthesis, and analytical characterization is essential for researchers and professionals in the chemical and pharmaceutical industries. The methodologies and data presented in this guide provide a solid foundation for the effective utilization of this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. eng.uc.edu [eng.uc.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Step-by-step Analysis of FTIR - 2023 [unitechlink.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Determine the structure of small organic molecule from 1H NMR experimental spectrum [cheminfo.org]
